Potassium (4-methoxy)benzyloxymethyltrifluoroborate
Description
Potassium (4-methoxy)benzyloxymethyltrifluoroborate (CAS: 1027642-26-7, molecular formula: C₉H₁₁BF₃KO₂) is a borate salt widely used in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Its structure features a benzyloxymethyl group substituted with a para-methoxy group, which enhances its stability and reactivity in organometallic transformations . This compound enables efficient Csp³–Csp² bond formation, making it valuable for synthesizing aryl and heteroaryl ethers under palladium catalysis. Applications include the preparation of pharmaceuticals, agrochemicals, and advanced materials .
Properties
IUPAC Name |
potassium;trifluoro-[(4-methoxyphenyl)methoxymethyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3O2.K/c1-14-9-4-2-8(3-5-9)6-15-7-10(11,12)13;/h2-5H,6-7H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHMOMQODHUMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC1=CC=C(C=C1)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677155 | |
| Record name | Potassium trifluoro{[(4-methoxyphenyl)methoxy]methyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027642-26-7 | |
| Record name | Potassium trifluoro{[(4-methoxyphenyl)methoxy]methyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1027642-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Detailed Synthetic Procedure
2.1 Starting Materials and Reagents
- Potassium bromomethyltrifluoroborate (electrophilic substrate)
- 4-Methoxybenzyl alcohol (converted to alkoxide)
- Base (to generate the alkoxide)
- Solvent system (acetone or acetonitrile)
- Soxhlet extraction apparatus (for purification)
The reaction proceeds via an S_N2 displacement where the alkoxide ion derived from 4-methoxybenzyl alcohol attacks the bromomethyltrifluoroborate electrophile, displacing bromide and forming the desired potassium (4-methoxy)benzyloxymethyltrifluoroborate (Scheme 1).
Scheme 1: S_N2 Displacement Reaction
$$
\text{Potassium bromomethyltrifluoroborate} + \text{4-methoxybenzyloxide} \rightarrow \text{this compound} + \text{KBr}
$$
Optimization and Reaction Conditions
- Alkoxide Equivalents: 3 equivalents of the alkoxide are required for efficient conversion.
- Solvent and Solubility: The alkoxymethyltrifluoroborates exhibit low solubility in organic solvents like acetone and acetonitrile, complicating purification.
- Purification: Continuous Soxhlet extraction is employed to remove inorganic byproducts and isolate the product in excellent yields.
- Temperature and Time: Typically conducted at ambient to mild heating conditions for several hours to ensure complete reaction.
Yield and Purity Data
| Entry | Alkoxide Used | Yield (%) | Notes |
|---|---|---|---|
| 1 | 4-Methoxybenzyloxide | >85 | High yield via Soxhlet extraction |
| 2 | Other alkoxides (for comparison) | 70-90 | Varies depending on sterics |
Alternative Preparation Routes
Earlier methods involved multistep syntheses from alkoxymethylstannanes, which were cumbersome and gave lower yields. The direct S_N2 displacement method replaced these due to its atom economy and higher efficiency.
Research Findings and Practical Considerations
- The method is scalable and reproducible, allowing gram-scale synthesis.
- The protecting nature of the 4-methoxybenzyl group is advantageous, as it is stable under Suzuki–Miyaura coupling conditions but can be removed later if desired.
- The reaction tolerates various substituents, with electron-donating groups like methoxy facilitating the nucleophilic substitution.
- Cross-coupling reactions using this compound have been optimized with various Pd catalysts and bases, confirming the utility of the prepared trifluoroborate in synthetic applications.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Alkoxide formation | Deprotonation of 4-methoxybenzyl alcohol | Use base such as KOH or NaH in suitable solvent |
| 2. Nucleophilic substitution | Reaction with potassium bromomethyltrifluoroborate | 3 equiv alkoxide, solvent acetone/acetonitrile, ambient to mild heat |
| 3. Purification | Continuous Soxhlet extraction | Removes inorganic salts, improves yield |
| 4. Isolation | Drying and characterization | Melting point 203-213°C confirms purity |
Chemical Reactions Analysis
Potassium (4-methoxy)benzyloxymethyltrifluoroborate primarily undergoes palladium-catalyzed carbon-carbon bond formation reactions, such as the Suzuki-Miyaura reaction . In this reaction, the compound reacts with aryl chlorides to form aryl- and heteroaryl ethers . Common reagents used in these reactions include palladium catalysts, such as palladium acetate, and bases like potassium carbonate . The major products formed from these reactions are aryl ethers, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Synthesis
KBMPT is primarily utilized as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or their derivatives. The reaction can be summarized as follows:
Advantages:
- Stability: KBMPT is moisture- and air-stable, making it easier to handle compared to traditional boronic acids .
- Selectivity: The trifluoroborate moiety provides high selectivity and conversion rates in reactions involving unsaturated compounds .
Material Science
Recent studies indicate that KBMPT can be used in the development of new materials, particularly in polymer chemistry. Its ability to participate in C–C bond formation makes it suitable for synthesizing functionalized polymers that can be used in coatings, adhesives, and other applications.
Medicinal Chemistry
The compound has shown promise in the synthesis of bioactive molecules, including potential pharmaceuticals. For instance, analogs of KBMPT have been explored for their effects on PPARα agonism, which is relevant for treating metabolic disorders and inflammation . The ability to create diverse molecular scaffolds through cross-coupling reactions positions KBMPT as a valuable tool in drug discovery.
Case Study 1: Suzuki-Miyaura Coupling
A study demonstrated the efficiency of KBMPT in synthesizing biaryl compounds essential for pharmaceutical applications. The reaction conditions were optimized to maximize yield and purity, showcasing the compound's utility in complex organic synthesis.
Case Study 2: Polymer Synthesis
Research involving KBMPT in polymerization reactions revealed its potential to create new materials with tailored properties. The resulting polymers exhibited enhanced mechanical strength and thermal stability compared to conventional materials.
Mechanism of Action
The mechanism of action of potassium (4-methoxy)benzyloxymethyltrifluoroborate in the Suzuki-Miyaura reaction involves the transmetalation of the boron atom with a palladium(II) complex . This process begins with the oxidative addition of an aryl halide to the palladium catalyst, followed by the transmetalation step where the boron atom transfers its organic group to the palladium center . The final step is the reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst . This mechanism allows for the efficient formation of carbon-carbon bonds under mild reaction conditions .
Comparison with Similar Compounds
Potassium Benzyloxymethyltrifluoroborate (CAS: 1027642-25-6)
- Structural Difference : Lacks the para-methoxy group present in the 4-methoxy derivative.
- Reactivity : Exhibits slightly lower yields (62% vs. 70–85%) in Suzuki couplings with benzyl chlorides due to reduced electron-donating effects .
- Applications : Used in less sterically demanding reactions, such as coupling with unhindered aryl chlorides .
Potassium (4-Methoxyphenyl)trifluoroborate (CAS: 192863-36-8)
- Structural Difference : Contains a methoxyphenyl group instead of a benzyloxymethyl side chain.
- Yields with aryl chlorides range from 65–80%, depending on the substrate .
Potassium (4-(Benzyloxy)phenyl)trifluoroborate (CAS: 850623-47-1)
- Structural Difference : Features a benzyloxy-phenyl group, enhancing steric bulk compared to the 4-methoxy derivative.
- Reactivity : Demonstrates moderate yields (60–75%) in cross-couplings with electron-poor aryl chlorides but struggles with sterically hindered substrates .
Reaction Efficiency and Substrate Compatibility
Key Findings :
- The para-methoxy group in this compound enhances electron density, improving oxidative addition with palladium catalysts and enabling higher yields in sterically challenging reactions .
- Compounds lacking the methoxy group (e.g., Potassium Benzyloxymethyltrifluoroborate) show reduced compatibility with bulky electrophiles .
Stability and Handling
Biological Activity
Potassium (4-methoxy)benzyloxymethyltrifluoroborate (CAS Number: 1027642-26-7) is a specialized organoboron compound that has garnered attention in various fields of chemical research due to its unique biological activity and potential applications in organic synthesis. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoroborate group, which enhances its reactivity in forming carbon-carbon bonds. The methoxy group contributes to its solubility and stability in various solvents, making it suitable for diverse chemical reactions.
The biological activity of this compound primarily revolves around its role as a reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds through cross-coupling reactions, which are essential in the synthesis of complex organic molecules. This capability is particularly valuable in medicinal chemistry for developing pharmaceutical compounds.
Key Reactions Involving this compound:
- Suzuki-Miyaura Coupling : This reaction allows for the coupling of aryl and vinyl boron compounds with electrophiles, leading to the formation of biaryl compounds.
- Negishi Coupling : This process involves the coupling of organozinc reagents with organic halides, further expanding the utility of the compound in synthesizing complex organic structures.
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development and synthetic biology.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of compounds synthesized using this compound. The results showed that derivatives produced through its application demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of cellular metabolism.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 5.2 | Apoptosis induction |
| B | A549 | 3.8 | Metabolic disruption |
Research Findings
- Synthesis and Characterization : Research has shown that this compound can be synthesized efficiently from commercially available starting materials. Characterization techniques such as NMR and mass spectrometry confirm its purity and structural integrity .
- Biochemical Pathways : The compound influences biochemical pathways involved in carbon-carbon bond formation, which is crucial for synthesizing biologically active molecules .
- Pharmacological Studies : In vivo studies have indicated potential applications in drug delivery systems, where the compound can be utilized to enhance the bioavailability of therapeutic agents .
Q & A
Q. What are the established synthetic routes for potassium (4-methoxy)benzyloxymethyltrifluoroborate?
The compound is typically synthesized via transmetallation of organolithium or Grignard reagents with boron trifluoride etherates, followed by potassium bifluoride (KHF₂) treatment. For example:
- Step 1 : React (4-methoxy)benzyloxymethyllithium (generated from the corresponding bromide using n-BuLi) with BF₃·OEt₂ at low temperatures (-78°C) in THF .
- Step 2 : Quench with aqueous KHF₂ to precipitate the trifluoroborate salt. Yields range from 51–67% after recrystallization .
- Key Considerations : Strict anhydrous conditions and temperature control (-78°C to 0°C) are critical to avoid side reactions .
Q. How is this compound characterized in academic research?
Standard analytical techniques include:
- ¹H/¹³C/¹⁹F NMR : Confirm regiochemistry and boron coordination. For instance, the trifluoroborate anion shows a characteristic quartet in ¹¹B NMR (J ≈ 37.5 Hz) and distinct ¹⁹F shifts (-130 to -135 ppm) .
- HRMS (ESI/QTOF) : Validate molecular ion peaks (e.g., [M-K]⁻) with <1 ppm mass accuracy .
- Melting Point (Dec.) : Decomposition above 250°C indicates thermal instability, necessitating storage at -20°C under inert gas .
Q. What are the primary applications of this compound in cross-coupling reactions?
It serves as a bench-stable nucleophile in Suzuki-Miyaura and photoredox cross-couplings:
- Suzuki-Miyaura : Couples with aryl chlorides (electron-rich, -neutral, -poor) using Pd catalysts (e.g., Pd(OAc)₂/SPhos), achieving 70–83% yields. Sterically hindered substrates (e.g., 2,6-dimethyl aryl chlorides) require elevated temperatures (80–100°C) .
- Photoredox Coupling : With acyl chlorides under Ir/Ni dual catalysis (e.g., Ir[dF(CF₃)ppy]₂(bpy)PF₆ and NiCl₂·dme), yielding α-alkoxyketones (83% with Cs₂CO₃ as base) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled in cross-couplings involving this reagent?
Steric and electronic effects dominate:
- Substrate Design : Electron-withdrawing groups (e.g., -NO₂) on aryl partners accelerate oxidative addition but may reduce stereoselectivity. Use bulky ligands (e.g., 4-tert-butyl-2-(2-pyridyl)oxazoline) to enforce trans metalation .
- Solvent Effects : Polar aprotic solvents (THF, DMF) enhance ion-pair dissociation, improving selectivity. For example, THF increases yields by 15% compared to toluene in Pd-catalyzed couplings .
Q. What strategies optimize catalytic systems for photoredox cross-couplings with this compound?
High-throughput experimentation (HTE) identifies optimal conditions:
- Catalyst Screening : Ir[dF(CF₃)ppy]₂(bpy)PF₆ (3 mol%) paired with NiCl₂·dme (6 mol%) and oxazoline ligands achieves 83% yield .
- Additives : Lutidine suppresses protodeboronation, while Cs₂CO₃ minimizes side reactions (e.g., homocoupling) .
- Light Intensity : Blue LEDs (450 nm, 10 W) maximize photocatalyst turnover without degrading the trifluoroborate .
Q. How are contradictions in reaction yield data resolved across studies?
Discrepancies arise from subtle experimental variables:
- Case Study : Electron-rich aryl chlorides show 70–85% yields in Suzuki-Miyaura reactions , but <50% in photoredox systems . This is attributed to competing single-electron transfer (SET) pathways in photoredox conditions, which disfavor electron-rich substrates.
- Mitigation : Adjust the catalyst’s redox potential (e.g., using Ru(bpy)₃²⁺ instead of Ir) or employ redox-neutral conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
